molecular formula C8H13NOS B13068917 (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol

(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol

Cat. No.: B13068917
M. Wt: 171.26 g/mol
InChI Key: WIRLDGKQEBXDOF-SSDOTTSWSA-N
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Description

(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring substituted with a methyl group and an amino alcohol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Methylation: The thiophene ring is then methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

    Amino Alcohol Side Chain Introduction: The final step involves the addition of the amino alcohol side chain. This can be achieved through a nucleophilic substitution reaction where a suitable precursor, such as an epoxide, reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amino group, converting it to an amine or even further to a hydrocarbon.

    Substitution: The compound can participate in substitution reactions, especially at the amino group, where it can form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and hydrocarbons.

    Substitution: Amides and other derivatives.

Scientific Research Applications

(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies.

    Industry: It can be used in the production of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The thiophene ring can engage in π-π interactions, while the amino alcohol side chain can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-amino-3-(2-thienyl)propan-1-ol: Similar structure but lacks the methyl group on the thiophene ring.

    (3R)-3-amino-3-(3-methylphenyl)propan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the methyl group on the thiophene ring in (3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol can influence its electronic properties and reactivity, making it unique compared to its analogs. This structural feature can affect its binding interactions and overall stability in various applications.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

(3R)-3-amino-3-(3-methylthiophen-2-yl)propan-1-ol

InChI

InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(9)2-4-10/h3,5,7,10H,2,4,9H2,1H3/t7-/m1/s1

InChI Key

WIRLDGKQEBXDOF-SSDOTTSWSA-N

Isomeric SMILES

CC1=C(SC=C1)[C@@H](CCO)N

Canonical SMILES

CC1=C(SC=C1)C(CCO)N

Origin of Product

United States

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